molecular formula C7H9ClN2 B2398678 5-Chloro-3-ethylpyridin-2-amine CAS No. 1314514-86-7

5-Chloro-3-ethylpyridin-2-amine

Cat. No.: B2398678
CAS No.: 1314514-86-7
M. Wt: 156.61
InChI Key: QBDUINULKYLDKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a heterocyclic aromatic organic compound with the chemical formula C₅H₅N, and its derivatives are fundamental building blocks in modern organic chemistry. fiveable.menumberanalytics.com Their significance stems from several key characteristics:

Versatile Reactivity: The nitrogen atom in the pyridine ring imparts a slightly basic and polar nature to the molecule, making it more reactive than benzene. fiveable.me Pyridines readily participate in a variety of chemical reactions, including nucleophilic and electrophilic substitutions, and can act as ligands in coordination chemistry. nih.govyoutube.com

Broad Applications: Pyridine derivatives are integral to numerous fields. They serve as solvents, reagents, and precursors in the synthesis of pharmaceuticals, agrochemicals (such as pesticides and herbicides), dyes, and functional materials. numberanalytics.comyoutube.com

Biological Importance: The pyridine scaffold is a common feature in many biologically active molecules, including vitamins like niacin and pyridoxine, and coenzymes such as NAD+. nih.gov In medicinal chemistry, the incorporation of a pyridine ring can enhance a molecule's water solubility and bioavailability. researchgate.net This has led to the development of a wide array of drugs containing this scaffold for treating various diseases. wisdomlib.orgrsc.org

The adaptability of the pyridine ring allows for the synthesis of a vast number of substituted derivatives, each with potentially unique properties and applications. This has made the study of pyridine chemistry a vibrant and continuously evolving area of research.

Overview of the 5-Chloro-3-ethylpyridin-2-amine Scaffold within the Pyridin-2-amine Class

Within the extensive family of pyridine derivatives, the pyridin-2-amine scaffold is of particular interest, especially in the context of drug discovery. rsc.org These compounds are characterized by an amine group at the 2-position of the pyridine ring. The simple, low molecular weight nature of 2-aminopyridine (B139424) makes it an attractive starting point for the synthesis of more complex molecules with potential pharmacological activity. rsc.org

The compound this compound is a specific example of a substituted pyridin-2-amine. Its structure features:

A pyridine ring as the core scaffold.

An amine group (-NH2) at the 2-position.

A chloro group (-Cl) at the 5-position.

An ethyl group (-CH2CH3) at the 3-position.

The presence and positioning of these substituents are expected to influence the molecule's electronic properties, reactivity, and potential biological activity. For instance, the chlorine atom, an electron-withdrawing group, and the ethyl group, an electron-donating group, will modulate the electron density of the pyridine ring and the basicity of the amine group.

Below is a data table summarizing the key identifiers and predicted properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₉ClN₂
Molecular Weight 156.61 g/mol
SMILES CCC1=C(N)N=CC=C1Cl
InChIKey QBDUINULKYLDKU-UHFFFAOYSA-N

Data sourced from PubChem and other chemical databases.

Research Rationale and Current Gaps in Understanding this compound

The rationale for investigating specific substituted pyridines like this compound often lies in the search for new molecules with valuable applications, particularly in medicinal chemistry and materials science. The combination of a 2-aminopyridine core with chloro and ethyl substituents presents a unique chemical entity whose properties are not fully characterized in publicly available literature.

A review of existing scientific databases reveals several key gaps in the current understanding of this compound:

Limited Synthesis and Reactivity Data: While general methods for the synthesis of substituted pyridines exist, such as the chlorination of aminopyridines or the amination of chloropyridines, specific, optimized, and well-documented synthetic routes for this compound are not readily available in peer-reviewed journals. google.com Furthermore, its reactivity in various chemical transformations, such as cross-coupling reactions or further functionalization of the amine group, remains largely unexplored.

Lack of Spectroscopic and Structural Characterization: Detailed spectroscopic data (e.g., comprehensive NMR, IR, and mass spectrometry analyses) and single-crystal X-ray diffraction data for this compound are not widely published. Such data are crucial for unequivocally confirming its structure and understanding its conformational preferences.

Unexplored Application Potential: Although substituted pyridin-2-amines are known to be valuable in drug discovery and agrochemical research, the specific biological activities or material properties of this compound have not been reported. Its potential as an intermediate for the synthesis of more complex, biologically active compounds is also an area ripe for investigation.

Addressing these gaps through dedicated research would not only contribute to the fundamental knowledge of pyridine chemistry but could also unlock new applications for this particular molecule. The systematic study of its synthesis, characterization, and reactivity would provide a solid foundation for its potential use as a building block in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-ethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-2-5-3-6(8)4-10-7(5)9/h3-4H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBDUINULKYLDKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=CC(=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Chloro 3 Ethylpyridin 2 Amine and Analogous Systems

Direct Synthesis Approaches for 5-Chloro-3-ethylpyridin-2-amine

Direct synthesis methods provide a foundational platform for the construction of the this compound core. These approaches often involve the assembly of the pyridine (B92270) ring from acyclic precursors or the modification of pre-existing pyridine structures.

Established Synthetic Routes and Reaction Conditions for Halogenated Aminopyridines

The synthesis of halogenated aminopyridines is a well-established field, with numerous methods developed to introduce halogen and amino groups onto the pyridine ring. One common strategy involves the halogenation of an aminopyridine. For instance, the chlorination of 2-aminopyridine (B139424) can be achieved using reagents like hydrochloric acid and sodium hypochlorite, although this can sometimes lead to issues with regioselectivity. google.com A patent describes a method for preparing 2-amino-5-halogenated pyridines starting from 4-cyano-1-butyne, which undergoes an addition reaction with a halogen, followed by a pyridine cyclization with ammonia (B1221849). google.com This method is noted for its high selectivity and mild conditions. google.com

Another classic approach is the nitration of an aminopyridine followed by reduction of the nitro group and subsequent diazotization to introduce a halogen. For example, 2,3-diaminopyridine (B105623) can be synthesized from 2-aminopyridine through a sequence involving bromination, nitration, and reduction. orgsyn.org The intermediate, 2-amino-5-bromo-3-nitropyridine, is a key precursor in this route. orgsyn.org

The direct halogenation of substituted pyridines is also a viable route. For example, 2-amino-3,4-dimethylpyridine (B51297) can be brominated using N-bromosuccinimide (NBS) in refluxing acetonitrile (B52724), with the regioselectivity being dominated by the directing effect of the amino group. youtube.com The reaction of 4-aminopyridine (B3432731) with halogens like bromine and iodine has also been studied, leading to the formation of various halogenated adducts and salts. acs.org

Starting MaterialReagentsProductYieldReference
4-cyano-1-butyneCl2, acid catalyst, then NH32-amino-5-chloropyridine (B124133)High google.com
2-aminopyridineBr2, then HNO3/H2SO4, then reduction2,3-diaminopyridine26-43% orgsyn.org
2-amino-3,4-dimethylpyridineNBS, acetonitrileBrominated product- youtube.com
4-aminopyridineBr21:1 adduct74% acs.org
4-aminopyridineI21:1 adduct62% acs.org
2-amino-3-ethylpyridineConcentrated HCl, SOCl2, HNO32-chloro-3-ethylpyridine88% chemicalbook.com

Regioselective Functionalization Strategies

Achieving specific substitution patterns on the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle. nih.gov Various strategies have been developed to control the regioselectivity of functionalization.

One powerful technique is the use of a directed metalation group. For instance, a tosyloxy group at the 2-position of a 3,5-dibromopyridine (B18299) derivative allows for a highly regioselective bromine-magnesium exchange at the 3-position using iso-PrMgCl·LiCl. rsc.org The resulting pyridylmagnesium reagent can then react with various electrophiles. rsc.org

Another approach involves the temporary modification of the pyridine ring to alter its reactivity. The conversion of pyridines into heterocyclic phosphonium (B103445) salts facilitates C4-functionalization. acs.org These phosphonium groups can then be displaced by nucleophiles to introduce a variety of substituents. acs.org Similarly, the conversion of pyridines into electron-rich intermediates, such as Zincke imine intermediates or oxazino-pyridine intermediates, enables regioselective electrophilic functionalization at the meta-position under mild conditions. nih.gov

Photochemical methods have also emerged as a tool for regioselective pyridine functionalization. An organocatalytic photochemical approach allows for the functionalization of pyridines with radicals, leading to C4-alkylated products with high regioselectivity, a pattern that diverges from classical Minisci-type reactions. acs.org

Methodological Optimizations and Yield Enhancements in Pyridine Synthesis

Optimizing reaction conditions is crucial for maximizing yields and simplifying purification processes. Traditional methods for pyridine synthesis, such as the condensation of amines with carbonyl compounds, often produce mixtures of products, especially for non-symmetrically substituted pyridines. nih.gov

Modern synthetic methods often focus on one-pot, multicomponent reactions to improve efficiency. For example, highly functionalized pyridines can be synthesized in excellent yields using ultrasound irradiation in the presence of sodium hydroxide (B78521) at room temperature. nih.gov This eco-friendly approach offers advantages such as operational simplicity, short reaction times, and high yields. nih.gov

In the context of specific reactions, such as the synthesis of 3-sulfonyl-2-aminopyridines, a one-pot, three-component coupling of N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia has been developed. acs.org This method provides the desired products in high purity and excellent yields without the need for column chromatography, making it suitable for large-scale applications. acs.org Temperature can also be a critical parameter to control selectivity. For instance, in the synthesis of certain pyridines from dihydropyridine (B1217469) precursors, dropping the temperature can significantly improve the ratio of the desired product. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions for Pyridin-2-amine Scaffolds

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including substituted pyridin-2-amines. These methods allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.govrsc.org This reaction is widely used in the synthesis of biaryls and other conjugated systems. organic-chemistry.org

However, the application of Suzuki-Miyaura coupling to nitrogen-containing heterocycles like pyridine can be challenging due to catalyst inhibition by the basic nitrogen atom. organic-chemistry.org To overcome this, highly active and stable palladium-phosphine catalysts have been developed that are not inhibited by aminopyridines. organic-chemistry.org These catalysts enable the efficient coupling of challenging substrates, such as aminoheteroaryl halides and heteroaryl boronic acids. organic-chemistry.org For instance, the reaction of 3-amino-2-chloropyridine (B31603) with 2-methoxyphenylboronic acid can proceed with a 99% yield using such a catalyst system. organic-chemistry.org

An alternative to traditional pyridine boronates, which can be unstable, is the use of pyridine-2-sulfinates as coupling partners in palladium-catalyzed reactions with aryl halides. rsc.org This approach has shown broad scope and utility, even for the challenging 2-substituted pyridines. rsc.org

Aryl HalideBoronic Acid/EsterCatalyst SystemYieldReference
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd/dialkylbiphenylphosphino ligand99% organic-chemistry.org
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd/dialkylbiphenylphosphino ligand82% organic-chemistry.org
4-Bromoanisole2,3-pyrrolidine cyclopropane (B1198618) BMIDAPd(OAc)2/RuPhos, K2CO348% acs.org
Various Aryl BromidesCyclopropyl BMIDA boronatesPd(OAc)2/PCy3, Cs2CO3- acs.org

Buchwald-Hartwig Amination in Pyridin-2-amine Synthesis

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation, and finally reductive elimination to form the C-N bond. libretexts.org

This methodology is particularly useful for the synthesis of N-aryl pyridin-2-amines. For example, new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives have been synthesized in moderate to good yields by the arylation of the corresponding amines with aryl bromides using a palladium catalyst with a xantphos (B1684198) ligand. nih.gov A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has also been developed using sealed tubes, providing access to a variety of secondary and tertiary aminopyridines. nih.govresearchgate.net

The choice of ligand is critical for the success of the Buchwald-Hartwig amination. The development of bidentate phosphine (B1218219) ligands like BINAP and DPPP, as well as sterically hindered monophosphine ligands, has significantly expanded the scope and efficiency of the reaction. wikipedia.org

Aryl HalideAmineCatalyst SystemYieldReference
2,3-DichloropyridineAnilinePd(OAc)2, PPh3, NaOtBu82% orgsyn.org
Aryl bromides4-(pyridin-3-yl)pyrimidin-2-aminePdCl2(PPh3)2, xantphos, NaOtBu27-82% nih.gov
2-BromopyridinesVolatile amines-- nih.gov

Novel Amine Introduction Methodologies to the Pyridine Ring

Introducing an amine group onto a pyridine ring is a critical transformation for the synthesis of compounds like this compound. While classical methods like the Chichibabin reaction exist, recent research has focused on developing novel methodologies with improved regioselectivity and broader substrate scope.

Nucleophilic Addition to Pyridyne Intermediates

The use of highly reactive pyridyne intermediates offers a powerful strategy for the controlled synthesis of polysubstituted pyridines. nih.gov 3,4-pyridynes, generated in situ from precursors like 3-chloro-4-silylpyridines or 3,4-dihalopyridines, can be trapped by various nucleophiles, including amines, to introduce functionality onto the pyridine ring. chemistryviews.org

A significant challenge in using pyridynes has been controlling the regioselectivity of nucleophilic addition. nih.gov However, research has shown that substituents on the pyridyne ring can influence the distortion of the triple bond, thereby directing the regioselectivity of the nucleophilic attack. For example, a C5-bromide substituent on a 3,4-pyridyne can direct nucleophilic addition to the C3 position. nih.gov Conversely, other directing groups can favor attack at the C4 position. This controlled regioselectivity makes pyridyne chemistry a valuable tool for accessing specific substitution patterns that are otherwise difficult to obtain. nih.gov

Studies on 2,3-pyridyne, generated from precursors like 3-(trimethylsilyl)pyridin-2-yl triflate, have demonstrated that nucleophilic attack by amines occurs exclusively at the C2 position, leading to the formation of 2-aminopyridines. nih.gov This high regioselectivity is consistent with computational predictions and provides a direct route to the pyridin-2-amine scaffold. nih.gov

Table 2: Regioselectivity in Nucleophilic Addition to Pyridyne Intermediates

Pyridyne IntermediateNucleophileKey Feature/Directing GroupMajor ProductReference
3,4-PyridyneVarious aminesC5-Bromide3-Amino-5-bromopyridine derivative nih.gov
2,3-PyridyneN-methylanilineNone (inherent reactivity)2-(N-methylanilino)pyridine nih.gov
3,4-PyridyneAmides, carbamatesC2-Sulfamoyl group4-Substituted pyridine derivative nih.gov

Nitroso Ene Chemistry and Hydroxylamine (B1172632) Formation

Nitroso ene reactions represent a powerful method for the regioselective and stereoselective allylic amination of olefins. acs.org This chemistry can be applied to pyridine systems to introduce nitrogen functionality. The reaction involves an electrophilic nitroso compound reacting with an alkene to form an N-allylhydroxylamine.

In the context of pyridine synthesis, nitroso-ene reactions have been employed in parallel synthesis strategies to create libraries of N-alkyl-N-(pyridin-2-yl)hydroxylamines for biological screening. nih.gov For instance, various substituted 2-nitrosopyridines can be reacted with alkenes like 2-methyl-2-butene (B146552) to generate a panel of hydroxylamine analogs, allowing for a rapid exploration of the structure-activity relationships (SAR) of the pyridine ring. nih.gov The substituents on the pyridine ring can be varied to probe the effects of sterics and electronics on the compound's properties. nih.gov

This approach is a key part of diversity-oriented synthesis, where complex molecular scaffolds are generated from simple starting materials. The resulting N-alkyl-N-(pyridin-2-yl)hydroxylamine core is a valuable pharmacophore found in compounds with antibacterial activity. nih.gov

Table 3: Synthesis of Pyridin-2-yl)hydroxylamines via Nitroso Ene Reaction

2-Nitrosopyridine EnophileAlkene PartnerProductReference
Substituted 2-nitrosopyridines (17a-i)2-Methyl-2-buteneN-Isoprenyl-N-(pyridin-2-yl)hydroxylamines (18a-i) nih.gov
2-Nitrosopyridine (10)Substituted alkenesN-Alkyl-N-(pyridin-2-yl)hydroxylamines (19a-c) nih.gov

Catalytic Hydroamination of Unsaturated Pyridine Precursors

Catalytic hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for synthesizing amines. acs.org The intermolecular hydroamination of unsaturated pyridine precursors, such as vinylpyridines, provides a direct route to functionalized piperidines or ethylamine-substituted pyridines, which are closely related to the target scaffold.

Various metal catalysts, including those based on zirconium, rhodium, and iron, have been developed for this transformation. acs.orgresearchgate.netresearchgate.net Cation exchange resins have also been employed as heterogeneous catalysts. epa.gov The choice of catalyst can influence the regioselectivity of the addition, leading to either Markovnikov or anti-Markovnikov products.

For example, a bis(ureate) zirconium complex has been shown to catalyze the intermolecular hydroamination of 2-vinylpyridine, proceeding through an aza-Michael-addition mechanism. acs.org Rhodium complexes can catalyze the amination of vinylpyridines with secondary amines, with the outcome (hydroamination vs. oxidative amination) depending on the specific substrate and reaction conditions. researchgate.net Furthermore, iron-catalyzed systems have been developed for the anti-Markovnikov hydroamination of vinylpyridines with azoles. researchgate.net These methods provide versatile pathways to introduce aminoalkyl side chains onto a pyridine ring. berkeley.edu

Table 4: Catalytic Systems for the Hydroamination of Vinylpyridines

Catalyst SystemSubstrateAmineSelectivityProduct TypeReference
Zirconium bis(ureate) complex2-VinylpyridinePyrrolidineN/A2-(2-(Pyrrolidin-1-yl)ethyl)pyridine acs.org
Cationic rhodium complex2-VinylpyridineSecondary aminesVariesAminated pyridine researchgate.net
Cation exchange resin (Amberlyst-15)VinylpyridinesAliphatic/aromatic aminesN/AEthylamine-substituted pyridines epa.gov
Iron catalystVinylpyridinesAzolesAnti-MarkovnikovAzolyl-ethyl-pyridines researchgate.net
Pd(O₂CCF₃)₄ / DPPF / TfOHVinylarenes (styrene)AlkylaminesMarkovnikovArylethylamines berkeley.edu

Diversity-Oriented Synthesis and Parallel Synthesis Strategies for Pyridin-2-amine Scaffolds

Diversity-oriented synthesis (DOS) and parallel synthesis are powerful strategies for the rapid generation of libraries of structurally diverse small molecules. nih.gov These approaches are particularly valuable in medicinal chemistry for exploring the structure-activity relationships of a given scaffold, such as the pyridin-2-amine core.

By combining different building blocks in a systematic manner, large numbers of related compounds can be synthesized efficiently. For the pyridin-2-amine scaffold, this could involve varying the substituents at the 3, 4, 5, and 6 positions of the pyridine ring. Methodologies like nitroso ene chemistry and palladium-catalyzed cross-coupling reactions are well-suited for these strategies. nih.gov

For example, a library of N-alkyl-N-(pyridin-2-yl)hydroxylamines was generated using a parallel synthesis approach involving nitroso ene reactions to probe the SAR of the pyridine ring and the hydroxylamine side chain. nih.gov Similarly, parallel solution-phase synthesis has been used to prepare arrays of pyridinethiones and pyridinones from readily available building blocks. nih.gov Solid-phase synthesis techniques can also be adapted, allowing for the use of automated parallel synthesis systems to construct libraries of substituted heterocycles like pyrimidines, a strategy that could be applied to pyridine synthesis. acs.org

The goal of these strategies is not just to create many molecules, but to explore chemical space efficiently to identify new compounds with desired biological activities. nih.gov Highly substituted pyridine scaffolds, found in many biologically active natural products and therapeutics, are attractive targets for such library synthesis efforts. chemrxiv.org

Derivatization and Functionalization Strategies for Advanced Chemical Entities

Formation of Complex Organic Molecules from 5-Chloro-3-ethylpyridin-2-amine

The title compound serves as a key building block for synthesizing larger, more complex molecular frameworks. Its inherent reactivity allows for its incorporation into bicyclic and polycyclic structures, including bipyridines and other fused heterocyclic systems.

Bipyridine units are crucial ligands in coordination chemistry and building blocks for functional materials and biologically active molecules. mdpi.com The chlorine atom at the C-5 position of this compound is a prime site for transition-metal-catalyzed cross-coupling reactions to form C-C bonds, leading to the synthesis of bipyridine derivatives.

Methods such as the Suzuki-Miyaura coupling are highly effective. In this reaction, the 5-chloro group can be coupled with a pyridylboronic acid or its ester in the presence of a palladium catalyst and a base. mdpi.com Similarly, Stille coupling (using organotin reagents) or Ullmann-type homocoupling (using nickel or copper catalysts) can be employed to dimerize the pyridine (B92270) unit or couple it with other halopyridines. lboro.ac.uk The choice of catalyst, ligand, and reaction conditions is critical to achieve high yields and selectivity. mdpi.comlboro.ac.uk

Table 1: Representative Conditions for Bipyridine Synthesis via Cross-Coupling

Coupling Reaction Catalyst/Ligand Reagent Solvent Typical Conditions
Suzuki-Miyaura Pd(OAc)₂, SPhos Pyridylboronic acid Toluene/H₂O Heat, Base (e.g., K₂CO₃)
Stille Pd(PPh₃)₄ Pyridylstannane Dioxane Inert atmosphere, Heat
Ullmann Ni(COD)₂, PPh₃ N/A (homocoupling) DMF Heat, Reducing agent (e.g., Zn) lboro.ac.uk

The 2-amino group of this compound is a key nucleophile that can participate in cyclization reactions to form fused heterocyclic systems. This is a common strategy for building molecules with potential applications in medicinal chemistry.

Pyrazolo[1,5-a]pyridine Derivatives: Aminopyridines are well-established precursors for the synthesis of pyrazolo[1,5-a]pyridines. The reaction typically involves the condensation of the 2-aminopyridine (B139424) with a 1,3-dicarbonyl compound (like acetylacetone) or its equivalent. researchgate.netmdpi.com The process proceeds through an initial condensation to form an enamine intermediate, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic aromatic system. The ethyl and chloro substituents from the original pyridine ring remain on the final pyrazolopyridine core, allowing for the generation of a library of substituted compounds.

Imidazo[1,2-a]pyridine Derivatives: Another important class of fused heterocycles accessible from 2-aminopyridines are imidazo[1,2-a]pyridines. These are typically synthesized via the Tschitschibabin reaction, which involves the reaction of a 2-aminopyridine with an α-halocarbonyl compound, such as chloroacetaldehyde (B151913) or a substituted phenacyl bromide. The reaction involves an initial N-alkylation of the endocyclic pyridine nitrogen, followed by cyclization involving the exocyclic amino group and subsequent dehydration.

Table 2: Examples of Fused Heterocyclic Rings from 2-Aminopyridine Scaffolds

Starting Scaffold Reagent Resulting Heterocycle Key Reaction Type
This compound 1,3-Diketone Substituted Pyrazolo[1,5-a]pyridine Condensation/Cyclization researchgate.net
This compound α-Halo Ketone Substituted Imidazo[1,2-a]pyridine Tschitschibabin Reaction
This compound Diethyl ethoxymethylenemalonate Substituted Pyridopyrimidine Condensation/Cyclization

Introduction of Diverse Functional Groups

Functionalization of the this compound scaffold can be achieved by targeting its reactive sites: the amino group, the chloro group, and the pyridine ring itself.

Reactions involving the Amino Group: The primary amino group at the C-2 position is nucleophilic and can undergo a variety of standard transformations. These include acylation with acid chlorides or anhydrides to form amides, reaction with isocyanates or isothiocyanates to yield ureas and thioureas, and reductive amination. These modifications are fundamental in medicinal chemistry for altering properties like solubility, hydrogen bonding capacity, and receptor interaction.

Reactions involving the Chloro Group: The chlorine atom at C-5 is a versatile handle for introducing new functionality, primarily through palladium-catalyzed cross-coupling reactions. evitachem.com The Buchwald-Hartwig amination, for instance, allows for the substitution of the chlorine with a wide range of primary and secondary amines, creating new C-N bonds. mdpi.com Suzuki and Stille couplings, as mentioned earlier, form C-C bonds, while Sonogashira coupling can introduce alkyne moieties. Direct nucleophilic aromatic substitution (SNAr) of the chlorine is also possible with strong nucleophiles, though it may require harsh conditions.

Modification of the Pyridine Ring: While the pyridine ring is generally electron-deficient, the strong activating effect of the C-2 amino group can facilitate electrophilic aromatic substitution at the C-4 position. Halogenation (e.g., bromination) or nitration can introduce additional functional groups onto the ring, providing further points for diversification.

Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

The derivatization of this compound is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological activity. By systematically modifying the scaffold and evaluating the resulting analogues, researchers can identify key pharmacophores and optimize compounds for desired therapeutic effects. mdpi.comacs.org

For example, in the development of kinase inhibitors or other therapeutic agents, the pyrazolo[1,5-a]pyrimidine (B1248293) core, which can be synthesized from this compound, is a common scaffold. mdpi.com An SAR study would involve synthesizing a library of analogues where the substituents on the heterocyclic core are varied.

A hypothetical SAR study based on a pyrazolo[1,5-a]pyrimidine scaffold derived from the title compound might explore:

Variation at the 5-position (from the original ethyl group): Replacing the ethyl group with other alkyl groups (methyl, propyl), cyclic fragments, or aromatic rings to probe a specific binding pocket for size and lipophilicity.

Variation at the 7-position (from the original chloro group): Using cross-coupling reactions to introduce a variety of aryl, heteroaryl, or amino groups to explore electronic effects and additional binding interactions. mdpi.com

Variation of the amine: The amino group of the parent compound is often used as a point of attachment for other fragments, and SAR studies frequently explore the impact of different linkers and terminal groups on potency. nih.gov

The results of these systematic modifications, typically measured by values such as the half-maximal inhibitory concentration (IC₅₀), allow for the construction of a detailed SAR map. mdpi.com This map guides the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. acs.orgmdpi.com

Table 3: Illustrative SAR Table for a Hypothetical Series of Derivatives

Compound ID R¹ (at C-3) R² (at C-5) R³ (at C-7) Biological Activity (IC₅₀, nM)
A-1 Ethyl H -Cl 5,200
A-2 Ethyl H -Phenyl 1,159 mdpi.com
A-3 Ethyl H -NH(Cyclopropyl) 255 mdpi.com
A-4 Methyl H -NH(Cyclopropyl) 310
A-5 Propyl H -NH(Cyclopropyl) 198

This table is for illustrative purposes to demonstrate the concept of an SAR study.

Computational Chemistry and Theoretical Characterization

Electronic Structure Calculations and Molecular Properties

The theoretical characterization of a molecule typically begins with understanding its electronic structure. This foundational knowledge allows for the prediction of a wide range of properties, from stability to reactivity.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For 5-Chloro-3-ethylpyridin-2-amine, a comprehensive DFT analysis would provide valuable data, including its optimized molecular geometry, total energy, and the distribution of electron density. However, specific studies detailing such investigations are not found in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability. A detailed FMO analysis for this compound, which would elucidate its kinetic stability and potential for chemical reactions, has not been publicly reported.

Molecular Electrostatic Potential (MEP) and Charge Distribution

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. An MEP map of this compound would highlight regions of negative potential, likely associated with the nitrogen atoms and the chlorine atom, and regions of positive potential, primarily around the hydrogen atoms. This information is critical for understanding intermolecular interactions. Regrettably, specific MEP analyses for this compound are not available in published research.

Predicted Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. A theoretical prediction of the ¹H and ¹³C NMR spectra of this compound would be an invaluable tool for its experimental identification and characterization. Such predictive studies, however, have not been documented in the accessible scientific literature.

Reaction Mechanism Elucidation via Computational Modeling

Beyond static molecular properties, computational chemistry can be employed to explore the dynamic processes of chemical reactions.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as Key Synthetic Intermediates for Complex Molecules

5-Chloro-3-ethylpyridin-2-amine serves as a crucial intermediate in the synthesis of a wide array of complex organic molecules. Its utility stems from the reactivity of its functional groups, which allows for various chemical transformations. The chlorine atom at the 5-position can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of diverse functionalities. evitachem.com The amine group at the 2-position and the pyridine (B92270) nitrogen can participate in a range of reactions, including condensations, cyclizations, and metal-catalyzed cross-coupling reactions.

The strategic placement of the ethyl group at the 3-position influences the molecule's steric and electronic properties, which can be leveraged to control the regioselectivity and stereoselectivity of subsequent reactions. This controlled reactivity is paramount in the multi-step synthesis of intricate molecular architectures found in pharmaceuticals and agrochemicals. For instance, similar chloro-amino pyridine derivatives are used as precursors for creating more complex molecules with potential biological activity.

The versatility of this compound is further highlighted by its ability to undergo various transformations such as:

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by a variety of nucleophiles.

N-functionalization: The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings.

Metal-Catalyzed Cross-Coupling: The chloro-substituted pyridine ring can participate in reactions like Suzuki and Buchwald-Hartwig couplings to form new carbon-carbon and carbon-nitrogen bonds.

These reactions provide access to a broad chemical space, enabling the synthesis of novel compounds with tailored properties for specific applications.

Development of Ligands and Catalysts in Organic Transformations

The structural framework of this compound makes it an attractive scaffold for the design and synthesis of novel ligands for catalysis. The pyridine nitrogen and the exocyclic amine group can act as coordination sites for metal ions, forming stable metal complexes. The substituents on the pyridine ring, namely the chloro and ethyl groups, can be modified to fine-tune the steric and electronic environment around the metal center. This modulation is critical for controlling the activity and selectivity of the resulting catalyst.

Derivatives of this compound can be employed in various catalytic processes. For example, related bidentate and pincer-type ligands derived from substituted pyridines have shown efficacy in a range of transition metal-catalyzed reactions. These reactions include hydrogenations, hydrosilylations, and various cross-coupling reactions. The development of chiral ligands derived from such scaffolds is also an active area of research, with the potential to enable enantioselective transformations.

Utility in Materials Science Research

The unique electronic and structural properties of this compound and its derivatives make them valuable components in the field of materials science.

Organic Electronic Materials (e.g., Organic Light-Emitting Diodes)

Substituted pyridines are integral components in the design of materials for organic electronics. The pyridine ring, being an electron-deficient aromatic system, can be incorporated into molecules designed for use as electron-transporting or emissive materials in Organic Light-Emitting Diodes (OLEDs). The presence of the chloro and ethyl groups on the pyridine ring of this compound allows for the tuning of the material's electronic properties, such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning is crucial for optimizing device performance, including efficiency and color purity. While direct application of this specific compound might not be extensively documented, structurally similar pyridine derivatives are explored for these purposes.

Exploration as Chiral Building Blocks in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Chiral building blocks, which possess a stereogenic center, are essential starting materials for asymmetric synthesis. While this compound itself is not chiral, it can be a precursor to chiral molecules.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of 5-Chloro-3-ethylpyridin-2-amine by probing the magnetic environments of its constituent nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The ethyl group should present as a triplet for the methyl (-CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (-CH₂) protons coupled to the methyl protons. The two aromatic protons on the pyridine (B92270) ring are expected to appear as distinct signals, likely doublets due to coupling with each other. The amine (-NH₂) protons typically appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon environments. For this compound, seven distinct signals are predicted: two for the aliphatic ethyl group and five for the carbons of the pyridine ring. The chemical shifts will differentiate the aliphatic carbons from the aromatic and halogen-substituted carbons.

¹⁵N NMR: Nitrogen-15 NMR, while less common, can provide valuable information about the electronic environment of the two nitrogen atoms—the exocyclic amine nitrogen and the endocyclic pyridine nitrogen—which would appear at distinct chemical shifts.

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityDescription
¹H7.0 - 8.0DoubletAromatic C-H
¹H6.5 - 7.5DoubletAromatic C-H
¹H4.5 - 5.5Broad SingletAmine (-NH₂)
¹H2.5 - 2.8QuartetMethylene (-CH₂)
¹H1.1 - 1.3TripletMethyl (-CH₃)
¹³C155 - 165SingletC-NH₂
¹³C140 - 150SingletAromatic C-H
¹³C135 - 145SingletC-Cl
¹³C120 - 130SingletC-Ethyl
¹³C115 - 125SingletAromatic C-H
¹³C20 - 25SingletMethylene (-CH₂)
¹³C10 - 15SingletMethyl (-CH₃)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is essential for determining the molecular weight and confirming the elemental formula of the compound. For this compound (C₇H₉ClN₂), the monoisotopic mass is 156.04543 Da. uni.lu High-resolution mass spectrometry (HRMS) can verify this exact mass, confirming the molecular formula. A key feature in the mass spectrum is the isotopic pattern caused by the chlorine atom, which exhibits two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a corresponding intensity ratio of roughly 3:1. Fragmentation analysis would likely show the loss of the ethyl group or the chlorine atom. Predicted collision cross-section data provides further structural information based on the ion's shape and size. uni.lu

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z (mass-to-charge ratio)
[M+H]⁺157.05271
[M+Na]⁺179.03465
[M-H]⁻155.03815
[M]⁺156.04488

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to display several characteristic bands:

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. wpmucdn.com

C-H Stretching: Aliphatic C-H stretches from the ethyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be found just above 3000 cm⁻¹.

N-H Bending: A characteristic "scissor" bending vibration for the primary amine group is expected to appear around 1600-1650 cm⁻¹. youtube.com

Aromatic Ring Stretching: C=C and C=N stretching vibrations within the pyridine ring will produce a series of absorptions in the 1400-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond will exhibit a strong stretching absorption in the fingerprint region, typically between 600 and 800 cm⁻¹. youtube.com

Table 3: Expected IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
Primary AmineN-H Stretch (asymmetric & symmetric)3300 - 3500
Aromatic C-HC-H Stretch3000 - 3100
Aliphatic C-HC-H Stretch2850 - 2960
Primary AmineN-H Bend (Scissor)1600 - 1650
Pyridine RingC=C and C=N Stretch1400 - 1600
Alkyl GroupC-H Bend1375 - 1450
C-Cl BondC-Cl Stretch600 - 800

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are standard for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): This is the most common technique for determining the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient, such as acetonitrile (B52724) and water with a modifier like formic acid or trifluoroacetic acid, would effectively separate the main compound from any impurities. Purity is determined by the relative area of the main peak detected by a UV detector.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can also be used for purity analysis. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), it provides both purity information and structural data on any volatile impurities. Commercial suppliers of similar pyridine derivatives often use these techniques to ensure product quality, typically achieving purities of 95% or greater. sigmaaldrich.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by mapping the electron density of a single crystal. This technique would unambiguously confirm the connectivity of atoms in this compound and reveal its three-dimensional structure in the solid state. Key information obtained would include precise bond lengths, bond angles, and torsional angles. Furthermore, it would elucidate intermolecular interactions, such as hydrogen bonding between the amine protons and the pyridine nitrogen of adjacent molecules, which dictate the crystal packing arrangement. This analysis is contingent upon the ability to grow a single crystal of suitable size and quality.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to verify the empirical formula of a compound by determining the percentage by mass of each element present. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, chlorine, and nitrogen must align with the theoretically calculated values derived from its molecular formula, C₇H₉ClN₂. A match within ±0.4% is generally considered confirmation of purity and correct elemental composition.

Table 4: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition
CarbonC12.01153.68%
HydrogenH1.0085.79%
ChlorineCl35.45322.64%
NitrogenN14.00717.89%
Calculated based on a molecular weight of 156.62 g/mol .

Concluding Remarks and Future Research Perspectives

Summary of Key Research Findings in 5-Chloro-3-ethylpyridin-2-amine Chemistry

Research specifically delineating the synthesis, properties, and applications of this compound is notably sparse in publicly accessible scientific literature. The compound is primarily cataloged in chemical supplier databases and large chemical repositories like PubChem, where basic information such as its molecular formula (C7H9ClN2) and predicted properties are available. uni.lu There is no extensive body of work dedicated to its specific chemical reactivity or biological activity.

However, the chemistry of its parent structures, namely substituted 2-aminopyridines and chloropyridines, is well-documented. 2-aminopyridine (B139424) and its derivatives are recognized as crucial building blocks in medicinal chemistry and materials science. chemicalbook.comnih.gov They serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals. chemicalbook.comguidechem.com The synthesis of related compounds, such as 2-amino-5-chloropyridine (B124133), has been achieved through various methods, including the electrochemical reduction of 5-chloro-2-nitropyridine (B1630408) or multi-step reactions starting from 2-aminopyridine involving nitration, acylation, reduction, chlorination, and hydrolysis. chemicalbook.comguidechem.compatsnap.com These established routes for analogous compounds suggest plausible, albeit unverified, synthetic pathways to this compound. The reactivity of the pyridine (B92270) ring is generally characterized by a susceptibility to nucleophilic substitution, particularly at the C-2 and C-4 positions, due to the electron-withdrawing effect of the ring nitrogen. nih.gov

Identification of Remaining Challenges and Underexplored Areas

The most significant challenge concerning this compound is the fundamental lack of dedicated research. The compound exists in a scientific blind spot, with its properties and potential largely inferred from related structures rather than empirical data.

Key underexplored areas include:

Validated Synthesis and Optimization: While general methods for synthesizing substituted pyridines exist, no specific, optimized, and high-yield synthesis for this compound has been published. Developing a practical and regioselective synthesis is a primary hurdle. nih.gov

Physicochemical Characterization: Comprehensive experimental data on its physical and chemical properties are absent. This includes melting point, boiling point, solubility, pKa, and detailed spectroscopic data (NMR, IR, MS, UV-Vis). nih.gov

Crystal Structure and Supramolecular Chemistry: The solid-state structure of the compound is unknown. An analysis of its crystal packing and hydrogen bonding patterns, which are significant in related halogenated aminopyridines, has not been performed. mdpi.com

Reactivity Profile: The influence of the combined electronic effects of the chloro, ethyl, and amino groups on the pyridine ring's reactivity is unexplored. Systematic studies of its behavior in fundamental organic reactions (e.g., N-alkylation, N-acylation, diazotization, cross-coupling reactions like Suzuki or Buchwald-Hartwig) are needed.

Biological Activity Screening: There is no information on the compound's biological effects. Its potential as a pharmaceutical scaffold remains entirely untested.

Coordination Chemistry: The capacity of this compound to act as a ligand in coordination complexes with transition metals is an open field of inquiry. mdpi.com

Promising Directions for Future Academic Exploration

The scarcity of data presents a wealth of opportunities for foundational chemical research. Future academic exploration could be highly impactful in several areas:

Development of Novel Synthetic Routes: A systematic study to develop and optimize a regioselective synthesis of this compound would be a valuable contribution to synthetic methodology for polysubstituted pyridines.

Medicinal Chemistry Applications: Given that the aminopyridine scaffold is a well-known pharmacophore, the compound could be used as a starting point for creating libraries of novel derivatives for drug discovery programs. nih.gov Its derivatives could be screened for a range of activities, such as kinase inhibition, antibacterial properties, or as central nervous system agents.

Agrochemical Research: Pyridine derivatives are widely used in agriculture as herbicides, insecticides, and fungicides. youtube.com Screening this compound and its derivatives for potential agrochemical applications is a logical and promising research avenue.

Materials Science: Certain pyridine derivatives are investigated for applications as low dielectric constant materials or as components in functional nanomaterials. chemicalbook.comnih.gov Research into the polymerization or incorporation of this compound into larger material structures could yield novel properties.

Catalysis: Exploring its use as a ligand for transition metal catalysts could lead to new catalytic systems for organic synthesis. The specific electronic and steric profile of the molecule might offer unique selectivity or activity. mdpi.com

Potential for Advancing Fundamental Chemical Principles and Synthetic Methodologies

A thorough investigation of this compound holds the potential to advance fundamental chemical knowledge beyond the compound itself.

Understanding Substituent Effects: A detailed study of its reactivity would provide a clearer understanding of how the interplay of electron-donating (amino, ethyl) and electron-withdrawing (chloro, ring nitrogen) groups at specific positions on the pyridine ring dictates its chemical behavior. This contributes to the broader models of reactivity in heterocyclic chemistry.

Refining Synthetic Strategies: Challenges encountered in the selective synthesis of this specific isomer could drive innovation in synthetic methodologies for producing complex, polysubstituted pyridines. Overcoming regioselectivity issues, for instance, often leads to the development of new blocking groups or catalyst systems that benefit the wider chemical community. nih.gov

Expanding Supramolecular Chemistry: Analysis of its crystal structure and non-covalent interactions would add valuable data to the field of crystal engineering. mdpi.com Understanding how the ethyl group, in particular, influences the hydrogen bonding and stacking interactions compared to simpler analogs like 2-amino-5-chloropyridine could refine predictive models for supramolecular assembly.

Correlating Structure and Spectroscopic Properties: A full spectroscopic characterization (NMR, IR, etc.) would provide a valuable dataset for computational chemistry. Comparing experimental data with predicted values can help refine the computational models used for forecasting the properties of other, yet-to-be-synthesized, heterocyclic compounds.

In essence, while this compound is currently an obscure molecule, its study offers a microcosm of the opportunities that exist at the frontiers of heterocyclic chemistry, with potential impacts ranging from practical applications in medicine and materials to the fundamental principles of chemical structure and reactivity.

Q & A

Q. What are the standard synthetic routes for 5-Chloro-3-ethylpyridin-2-amine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves chlorination of a pyridine precursor or substitution reactions. For example, chlorination using phosphorus oxychloride (POCl₃) under reflux conditions is common for analogous compounds, requiring precise temperature control (80–110°C) and reaction times (4–8 hours) to achieve yields >70% . Alternative routes may employ palladium-catalyzed cross-coupling to introduce the ethyl group, where solvent choice (e.g., dioxane) and catalyst loading (2–5 mol%) critically impact purity . Monitoring via TLC and NMR is recommended to track intermediates .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for verifying substituent positions (e.g., ethyl at C3, chlorine at C5). For example, the ethyl group’s protons appear as a triplet (~1.2 ppm) and quartet (~2.5 ppm) in ¹H NMR. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₇H₉ClN₂; calc. 156.05 g/mol). X-ray crystallography, as used for similar compounds, resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions) and validates crystal packing .

Q. What safety protocols are recommended for handling this compound in the lab?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential respiratory and skin irritation . Store in airtight containers under nitrogen to prevent degradation. Work in a fume hood to avoid inhalation of fine powders. Waste disposal should follow halogenated organic compound guidelines.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodological Answer : Byproducts often arise from incomplete chlorination or over-alkylation. Kinetic studies suggest lowering POCl₃ stoichiometry (1.2–1.5 eq) and using dropwise addition to control exothermic reactions . For palladium-catalyzed routes, ligand screening (e.g., XPhos vs. BINAP) improves selectivity, reducing dimerization byproducts . Purity can be enhanced via recrystallization in ethyl acetate/hexane (3:1 v/v) .

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?

  • Methodological Answer : Computational modeling (DFT or molecular docking) predicts electronic effects: the chlorine atom’s electron-withdrawing nature increases electrophilicity, enhancing binding to biological targets (e.g., kinases). Comparative studies of analogs (e.g., 5-Chloro-3-methylpyridin-2-amine) show that ethyl groups improve lipophilicity (logP ~1.8), correlating with enhanced membrane permeability in cell-based assays .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Standardize testing using ISO-certified cell lines (e.g., HEK293 for receptor studies) and validate via orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays). Meta-analyses of published IC₅₀ values under consistent pH (7.4) and temperature (37°C) reduce variability .

Q. How can computational tools predict the stability of this compound under varying pH conditions?

  • Methodological Answer : Use quantum mechanical calculations (e.g., Gaussian) to model hydrolysis pathways. The chlorine substituent’s susceptibility to nucleophilic attack increases at pH > 9, forming 3-ethylpyridin-2-amine. Accelerated stability testing (40°C/75% RH for 4 weeks) combined with HPLC-MS identifies degradation products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.